9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- 9-ethoxy-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- 9-ethoxy-2-(2-chlorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Uniqueness
The presence of the ethoxy group and the specific positioning of the fluorophenyl ring in 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione contribute to its unique chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C19H15FN2O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-23-15-9-5-6-11-10-13-18(24-16(11)15)21-17(22-19(13)25)12-7-3-4-8-14(12)20/h3-9H,2,10H2,1H3,(H,21,22,25) |
InChI Key |
HSIRCUKGSVBIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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